dFKBP-2 vs. dFKBP-1: Head-to-Head DC50 Comparison for FKBP12 Degradation in MV4;11 Cells
In a direct comparative analysis, dFKBP-2 exhibited a DC50 (half-maximal degradation concentration) of <10 nM for FKBP12 degradation in MV4;11 acute myeloid leukemia cells, whereas its closest structural analog dFKBP-1 displayed a DC50 of exactly 10 nM [1]. Both compounds achieved a maximum degradation (Dmax) exceeding 90% under identical experimental conditions [1]. This marginally improved potency for dFKBP-2 may reflect optimized ternary complex geometry conferred by its longer PEG linker.
| Evidence Dimension | FKBP12 degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 <10 nM; Dmax >90% |
| Comparator Or Baseline | dFKBP-1: DC50 10 nM; Dmax >90% |
| Quantified Difference | dFKBP-2 DC50 is lower than dFKBP-1 (<10 nM vs. 10 nM), indicating slightly higher potency. |
| Conditions | MV4;11 cells; treatment duration not specified in source summary; immunoblot-based quantification. |
Why This Matters
This head-to-head DC50 difference directly informs selection when minimal effective concentration is critical for experimental design or when off-target risks associated with higher dosing must be minimized.
- [1] Zou, Y., Ma, D., & Wang, Y. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562. View Source
